2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(Z)-{3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide
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Overview
Description
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide is a complex organic compound that features a pyrimidine ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the intermediate with the appropriate hydrazide derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine derivative .
Scientific Research Applications
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(4,6-Dimethylpyrimidin-2-yl)isoindoline-1,3-dione
- 1-(4,6-Dimethylpyrimidin-2-yl)-1’-aryl/heteroaryl-3,3’-dimethyl-(4,5’-bipyrazol)-5-ols .
Uniqueness
What sets 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23N5O5S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(Z)-[3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H23N5O5S/c1-15-9-16(2)26-23(25-15)34-14-22(29)27-24-12-17-7-8-20(21(11-17)32-3)33-13-18-5-4-6-19(10-18)28(30)31/h4-12H,13-14H2,1-3H3,(H,27,29)/b24-12- |
InChI Key |
DPPVCKMJUCDRKI-MSXFZWOLSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C\C2=CC(=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])OC)C |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])OC)C |
Origin of Product |
United States |
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